molecular formula C15H15N B11892274 Isoquinoline, 3-(1-cyclohexen-1-yl)- CAS No. 241813-14-9

Isoquinoline, 3-(1-cyclohexen-1-yl)-

Cat. No.: B11892274
CAS No.: 241813-14-9
M. Wt: 209.29 g/mol
InChI Key: PIYQJOXJMKNHRZ-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)isoquinoline is a heterocyclic compound that features an isoquinoline core substituted with a cyclohexenyl group at the third position. Isoquinoline derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-aroyl-3,4-dihydroisoquinolines with electron-deficient terminal alkynes such as methyl propynoate and acetylacetylene in the presence of CH acids (e.g., dimedone, acetylacetone) under microwave irradiation at 130°C .

Industrial Production Methods

Industrial production methods for 3-(Cyclohex-1-en-1-yl)isoquinoline are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)isoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Isoquinoline derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to their biological effects. The specific pathways and targets depend on the functional groups present on the isoquinoline core and the nature of the substituents .

Properties

CAS No.

241813-14-9

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3-(cyclohexen-1-yl)isoquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h4-6,8-11H,1-3,7H2

InChI Key

PIYQJOXJMKNHRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC3=CC=CC=C3C=N2

Origin of Product

United States

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